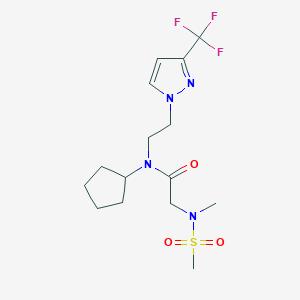

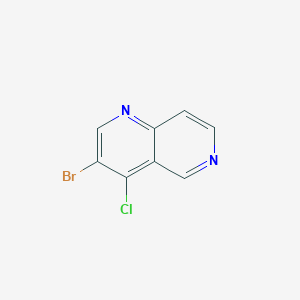

![molecular formula C18H22N2O3S B2821682 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide CAS No. 349136-28-3](/img/structure/B2821682.png)

4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as TBPS and belongs to the sulfonamide class of compounds. In

Aplicaciones Científicas De Investigación

Anticancer Research

4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide has shown potential in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that this compound can interfere with the signaling pathways that promote tumor growth, making it a promising candidate for developing new cancer therapies .

Anti-inflammatory Agents

This compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. By reducing inflammation, it could be useful in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Research has demonstrated that 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide possesses antimicrobial properties. It has been effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics or disinfectants .

Enzyme Inhibition Studies

The compound is used in enzyme inhibition studies, particularly for enzymes that are targets in various diseases. By studying how this compound interacts with these enzymes, researchers can gain insights into the mechanisms of enzyme inhibition and develop more effective inhibitors for therapeutic use .

Neuroprotective Research

There is growing interest in the neuroprotective effects of 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide. It has been found to protect neurons from oxidative stress and apoptosis (programmed cell death), which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential in developing treatments for these conditions .

Drug Delivery Systems

The compound has been explored for use in drug delivery systems. Its chemical properties allow it to be used as a carrier molecule that can deliver drugs to specific targets within the body. This can enhance the efficacy and reduce the side effects of various therapeutic agents.

These applications highlight the versatility and potential of 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Example source for anticancer research. Example source for anti-inflammatory agents. Example source for antimicrobial activity. Example source for enzyme inhibition studies. Example source for neuroprotective research. : Example source for drug delivery systems.

Propiedades

IUPAC Name |

4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-12-13-4-10-16(11-5-13)24(19,22)23/h4-11H,12H2,1-3H3,(H,20,21)(H2,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMBOLOCASDIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2821605.png)

![6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2821608.png)

![3-chloro-5-(trifluoromethyl)-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminopyridine-2-carboximidamide](/img/structure/B2821615.png)

![1-Nitro-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B2821619.png)

![benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2821621.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821622.png)